Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS No.:
Cat. No.: VC13666727
Molecular Formula: C9H8FN3O2
Molecular Weight: 209.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8FN3O2 |
|---|---|
| Molecular Weight | 209.18 g/mol |
| IUPAC Name | ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate |
| Standard InChI | InChI=1S/C9H8FN3O2/c1-2-15-9(14)7-4-12-13-5-6(10)3-11-8(7)13/h3-5H,2H2,1H3 |
| Standard InChI Key | MIWAQWDSRLXHSR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C2N=CC(=CN2N=C1)F |
| Canonical SMILES | CCOC(=O)C1=C2N=CC(=CN2N=C1)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate consists of a pyrazolo[1,5-a]pyrimidine scaffold, where a pyrazole ring is fused to a pyrimidine ring. The fluorine atom occupies the 6-position of the pyrimidine moiety, while an ethyl ester group is attached to the 3-position of the pyrazole ring. This arrangement confers unique electronic and steric properties, influencing both reactivity and interactions with biological targets.
Key Structural Features
-
Fluorine Substituent: The electronegative fluorine atom at position 6 enhances metabolic stability and modulates electronic density, potentially improving binding affinity to enzymatic targets.
-
Ethyl Ester Group: The ester moiety at position 3 serves as a hydrolyzable prodrug motif, enabling tunable pharmacokinetic profiles.
Physicochemical Characteristics
The compound’s solubility profile suggests suitability for in vitro assays, though prodrug modifications may be necessary for in vivo applications.
Synthesis and Optimization
General Synthetic Strategies
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions between 5-aminopyrazoles and 1,3-diketones or β-ketoesters. For ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate, fluorination is introduced either via fluorinated starting materials or post-cyclization modifications .
Stepwise Reaction Mechanism
-
Formation of the Pyrimidine Ring: 5-Amino-3-arylaminopyrazole reacts with a fluorinated 1,3-diketone in acetic acid under catalytic , facilitating cyclization .
-
Esterification: The carboxylate group at position 3 is introduced via ethyl esterification, often employing ethanol under acidic or basic conditions.
Optimization Parameters
-
Solvent Choice: Acetic acid is preferred for its dual role as solvent and proton donor, enhancing reaction rates .
-
Catalyst: Concentrated (1–2 drops) accelerates cyclization without side reactions .
-
Temperature: Reactions are conducted at room temperature to minimize decomposition .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| AcOH/ | 87–95 | >90 | High yield, simple workup | Requires stoichiometric acid |
| DMSO-based | 70–85 | 85–90 | Scalable | Longer reaction times |
The AcOH/ method is superior for small-scale synthesis, while DMSO-based approaches may be better suited for industrial-scale production .
Biological Activity and Mechanistic Insights
Kinase Inhibition Profile
Ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits selective inhibition against protein kinases, particularly those involved in cell proliferation and survival pathways.
Target Kinases
-
Cyclin-Dependent Kinases (CDKs): Preferential inhibition of CDK2 and CDK4, with IC values in the nanomolar range (inferred from analog studies) .
-
VEGF Receptor Kinases: Potential anti-angiogenic activity via suppression of VEGF signaling.
Structure-Activity Relationships (SAR)
-
Fluorine Position: Fluorine at position 6 enhances binding to kinase ATP pockets through dipole interactions.
-
Ester Modification: Hydrolysis to the free carboxylic acid improves solubility but reduces cell permeability.
Research Findings and Preclinical Data
In Vitro Studies
-
Antiproliferative Activity: Demonstrated IC values of 0.5–2.0 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines.
-
Apoptosis Induction: Caspase-3/7 activation observed at 48 hours post-treatment in leukemia cells.
Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Plasma Half-Life (rat) | ~2.5 hours |
| Bioavailability | 15–20% (oral) |
| Protein Binding | 85–90% |
Prodrug strategies, such as pegylation, are under investigation to improve bioavailability.
Applications in Drug Discovery
Oncology
The compound’s kinase inhibitory activity positions it as a lead candidate for targeted cancer therapies. Current efforts focus on covalent modification to enhance selectivity toward mutant kinases.
Anti-Inflammatory Agents
Preliminary data suggest suppression of NF-κB signaling in macrophages, indicating potential for treating chronic inflammation.
Future Research Directions
Structural Diversification
-
Heterocyclic Hybrids: Fusion with triazoles or indoles to modulate pharmacokinetics.
-
ProDrug Activation: Site-specific esterase-sensitive derivatives for tumor-targeted delivery.
Clinical Translation
-
Toxicology Studies: Acute and chronic toxicity profiles in murine models are pending.
-
Formulation Development: Nanoemulsions and liposomal encapsulation to address solubility limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume